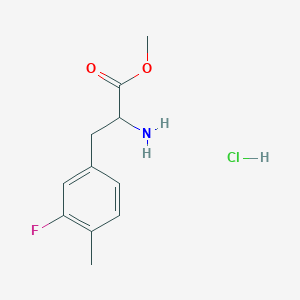

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methylbenzaldehyde with methylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the ester, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its action are still under investigation, but it is believed to influence neurotransmitter systems .

Comparison with Similar Compounds

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride: This compound has a similar structure but differs in the position of the fluorine and methyl groups on the phenyl ring.

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride: Another similar compound with a different substitution pattern on the phenyl ring.

Methyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: This compound lacks the fluorine atom, making it less polar and potentially altering its biological activity.

Biological Activity

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15ClFNO2 with a molecular weight of approximately 247.69 g/mol. Its structure includes a propanoate ester moiety linked to a phenyl ring substituted with a fluorine atom and a methyl group, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClFNO2 |

| Molecular Weight | 247.69 g/mol |

| CAS Number | 1342272-72-3 |

| IUPAC Name | Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate; hydrochloride |

This compound is believed to interact with various enzymes and receptors, modulating their activity. This interaction is crucial for exploring its therapeutic applications, particularly in treating neurological disorders and other medical conditions. The exact pathways and targets involved in its action are still under investigation, but it is known to influence neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : It is used in studies to understand enzyme inhibition mechanisms, particularly in the context of neurological pathways.

- Receptor Binding : The compound may bind to specific receptors in the brain, potentially influencing neurotransmitter release and receptor activity.

Case Studies and Research Findings

- Anticancer Activity : A study indicated that fluorinated compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the fluorine atom was suggested to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration .

- Antimicrobial Properties : Research has demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine into the structure has been associated with increased antimicrobial efficacy .

- Neuropharmacological Effects : Preliminary findings suggest that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems. Further studies are required to elucidate its effects on specific receptors associated with these pathways .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of Imine : Reaction of 3-fluoro-4-methylbenzaldehyde with methylamine.

- Reduction : Reduction of the imine using sodium borohydride to form the amine.

- Esterification : Reaction with methyl chloroformate to form the ester.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

Properties

IUPAC Name |

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWOKMPWSATUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.